KU14R

Description

Properties

IUPAC Name |

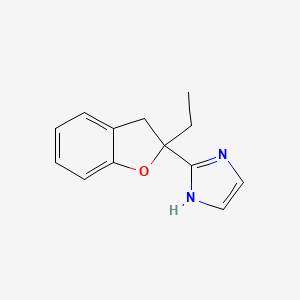

2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-8H,2,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWVNNMJXQJVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2O1)C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401725 | |

| Record name | KU14R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189224-48-4 | |

| Record name | KU14R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

KU14R as an I(3)-Imidazoline Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to KU14R and the I(3)-Imidazoline Receptor

Imidazoline receptors are a class of non-adrenergic binding sites that are categorized into at least three subtypes: I(1), I(2), and I(3).[1][2] The I(3) receptor subtype is functionally distinct from the I(1) and I(2) sites and is primarily associated with the regulation of insulin secretion from pancreatic β-cells.[3] The endogenous ligand for the I(3) receptor is yet to be definitively identified, but the compound agmatine has been shown to exert effects through this receptor.

This compound, with the chemical name 2-(2-ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole, is a synthetic compound developed as a tool to probe the function of the I(3)-imidazoline receptor.[4] It is an imidazole analog of efaroxan, a known I(3) receptor agonist.[4] In vitro studies have demonstrated that this compound can antagonize the effects of I(3) receptor agonists on insulin secretion, suggesting its role as a competitive antagonist at this site. However, in vivo studies have yielded more complex results, with some reports indicating a lack of antagonistic effect, highlighting the need for further investigation into its physiological roles.

Pharmacological Profile of this compound

The primary pharmacological action of this compound is the antagonism of the I(3)-imidazoline receptor in pancreatic β-cells.

In Vitro Effects

In isolated pancreatic islets and β-cell lines, this compound has been shown to block the insulin secretagogue effects of I(3) receptor agonists like efaroxan and agmatine. This antagonistic action is believed to occur at the level of the ATP-sensitive potassium (KATP) channel, a key regulator of insulin secretion. Furthermore, this compound has been observed to inhibit the protective effects of agmatine against streptozotocin-induced apoptosis in rat β-cells, an effect linked to the phospholipase C (PLC) signaling pathway.

In Vivo Effects

The in vivo effects of this compound are less clear. One study in mice reported that this compound did not antagonize the hypoglycemic effects of efaroxan. This discrepancy between in vitro and in vivo findings may be attributable to various factors, including pharmacokinetics, metabolism, or the involvement of other receptor systems in the whole-animal response to these compounds. At high concentrations (10⁻⁴ M), this compound has been noted to exhibit weak α(2)-adrenoceptor antagonist activity.

Quantitative Data

As of the latest available information, specific quantitative data on the binding affinity (K_i_) or functional antagonism (IC_50_) of this compound for the I(3)-imidazoline receptor are not published. This is primarily due to the lack of a selective radioligand for the I(3) receptor, which is a critical tool for conducting radioligand binding assays. The data available is qualitative, focusing on the functional reversal of agonist effects.

I(3)-Imidazoline Receptor Signaling Pathway

The I(3)-imidazoline receptor is coupled to downstream signaling pathways that modulate insulin secretion. A key pathway implicated in I(3) receptor signaling is the Phospholipase C (PLC) pathway.

Activation of the I(3) receptor by an agonist, such as agmatine, is proposed to stimulate PLC. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores. The resulting increase in cytosolic Ca²⁺ concentration is a primary trigger for the fusion of insulin-containing granules with the cell membrane and subsequent insulin exocytosis. DAG, the other product of PIP2 hydrolysis, activates Protein Kinase C (PKC), which can further potentiate insulin secretion through various downstream phosphorylation events. This compound, as an antagonist, is believed to block the initial activation of PLC by I(3) receptor agonists.

Caption: I(3)-Imidazoline Receptor Signaling Pathway in Pancreatic β-Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the I(3)-imidazoline receptor. These are representative protocols and may require optimization for specific experimental conditions.

Radioligand Binding Assay (Hypothetical for I(3) Receptor)

Given the absence of a specific I(3) radioligand, this protocol is a general framework that would be adapted once a suitable radioligand becomes available.

Objective: To determine the binding affinity of this compound for the I(3)-imidazoline receptor.

Materials:

-

Pancreatic β-cell line (e.g., INS-1E) or isolated pancreatic islets

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

-

Radioligand specific for the I(3) receptor (e.g., [³H]-Agonist X)

-

Non-specific binding control (e.g., high concentration of a non-labeled I(3) ligand)

-

This compound stock solution

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize pancreatic β-cells or islets in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its K_d_ value), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of a non-labeled I(3) ligand.

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC_50_ value from the resulting competition curve using non-linear regression. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Caption: Workflow for a Radioligand Binding Assay.

Insulin Secretion Assay from Isolated Pancreatic Islets

Objective: To assess the effect of this compound on agonist-induced insulin secretion.

Materials:

-

Isolated pancreatic islets from rodents or humans

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

-

I(3)-imidazoline receptor agonist (e.g., agmatine)

-

This compound stock solution

-

Insulin ELISA kit

Procedure:

-

Islet Isolation: Isolate pancreatic islets using collagenase digestion followed by density gradient centrifugation.

-

Pre-incubation: Pre-incubate the isolated islets in KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.

-

Incubation: Transfer batches of size-matched islets to multi-well plates containing KRB buffer with:

-

Basal glucose (control)

-

Stimulatory glucose (e.g., 16.7 mM)

-

Stimulatory glucose + I(3) agonist

-

Stimulatory glucose + I(3) agonist + varying concentrations of this compound

-

-

Incubate the plates for a defined period (e.g., 60 minutes) at 37°C.

-

Sample Collection: At the end of the incubation, collect the supernatant from each well.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Express insulin secretion as a percentage of total insulin content (determined by lysing the islets) or normalize to the number of islets per well. Compare the insulin secretion in the presence of the agonist alone to that in the presence of the agonist and this compound to determine the antagonistic effect.

Electrophysiological Recording of KATP Channels

Objective: To investigate the effect of this compound on KATP channel activity in pancreatic β-cells.

Materials:

-

Isolated pancreatic β-cells or small islet clusters

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass pipettes

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

-

Intracellular (pipette) solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP)

-

KATP channel opener (e.g., diazoxide)

-

I(3)-imidazoline receptor agonist (e.g., efaroxan)

-

This compound stock solution

Procedure:

-

Cell Preparation: Plate isolated β-cells or islet clusters on glass coverslips.

-

Patch-Clamp Recording: Using the whole-cell or inside-out patch-clamp configuration, form a giga-ohm seal between the patch pipette and the cell membrane.

-

Baseline Recording: Record baseline KATP channel activity in the presence of a low glucose concentration.

-

Agonist Application: Perfuse the cell with the extracellular solution containing a KATP channel opener to elicit channel activity, followed by the I(3) agonist to observe its effect (typically inhibition of KATP channels).

-

Antagonist Application: In the continued presence of the agonist, apply varying concentrations of this compound to the bath and record the changes in KATP channel current. An antagonistic effect would be observed as a reversal of the agonist-induced inhibition of the KATP current.

-

Data Analysis: Analyze the recorded currents to determine the channel open probability (Po) and current amplitude. Plot the reversal of the agonist effect as a function of this compound concentration to assess its antagonistic potency.

Synthesis of this compound

This compound (2-(2-ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole) can be synthesized as an imidazole analog of efaroxan. A plausible synthetic route would involve the construction of the 2-ethyl-2,3-dihydrobenzofuran core followed by the formation of the imidazole ring.

Disclaimer: The following is a generalized synthetic scheme based on known organic chemistry principles for the formation of the core structures of this compound. Specific reaction conditions, yields, and purification methods would require experimental optimization.

Step 1: Synthesis of 2-ethyl-2,3-dihydrobenzofuran-2-carbonitrile This intermediate can be prepared from a suitable salicylaldehyde derivative and an α-halo-α-ethylacetonitrile via a Darzens-type condensation followed by cyclization.

Step 2: Reduction of the Nitrile to an Aldehyde The nitrile group can be reduced to an aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

Step 3: Formation of the Imidazole Ring The resulting aldehyde can be reacted with ammonia and glyoxal in a Radziszewski-type reaction to form the 1H-imidazole ring, yielding this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the I(3)-imidazoline receptor in pancreatic β-cell function and insulin secretion. Its ability to antagonize the effects of I(3) agonists in vitro has been instrumental in linking this receptor to the Phospholipase C signaling pathway. However, the lack of a specific radioligand has hampered the quantitative characterization of its binding and functional antagonism. Furthermore, the discrepancy between in vitro and in vivo findings suggests a more complex physiological role for this compound and the I(3) receptor than is currently understood. Future research, including the development of selective radioligands and further in vivo studies, is necessary to fully elucidate the therapeutic potential of targeting the I(3)-imidazoline receptor for metabolic diseases. This technical guide provides a solid foundation for researchers to design and interpret experiments aimed at furthering our understanding of this intriguing compound and its receptor.

References

- 1. Activation of imidazoline receptor I2, and improved pancreatic β-cell function in human islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pancreatic beta-cells express an imidazoline binding site that is distinct from I1 and I2 sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

KU14R: An In-depth Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU14R, with the chemical name 2-(2-ethyl-2,3-dihydro-2-benzofuranyl)-2-imidazole, is a significant pharmacological tool for researchers studying pancreatic β-cell physiology and insulin secretion. Identified as a specific antagonist of the imidazoline I3 receptor, this compound plays a crucial role in elucidating the signaling pathways that modulate insulin release. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, supplemented with available quantitative data, experimental methodologies, and visual representations of its associated signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a benzofuran moiety linked to an imidazole ring.

Chemical Structure:

-

Systematic Name: 2-(2-ethyl-2,3-dihydro-2-benzofuranyl)-2-imidazole

-

Molecular Formula: C₁₃H₁₄N₂O[1]

-

CAS Number: 189224-48-4[1]

A two-dimensional representation of the chemical structure of this compound is provided below.

(Image of the 2D chemical structure of this compound would be placed here in a full whitepaper)

Physicochemical Data Summary:

| Property | Value | Reference |

| Molecular Weight | 214.27 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Biological Activity and Mechanism of Action

This compound is primarily recognized for its role as a selective antagonist of the imidazoline I3 receptor located on pancreatic β-cells.[2][3] This receptor is implicated in the regulation of insulin secretion. By blocking the I3 receptor, this compound inhibits the signaling cascade that leads to insulin release, making it an invaluable tool for studying the physiological functions of this receptor.

The mechanism of action of I3 receptor agonists is believed to involve the activation of Phospholipase C (PLC).[4] Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The resulting increase in cytosolic calcium concentration is a key signal for the exocytosis of insulin-containing granules. This compound, by antagonizing the I3 receptor, prevents this signaling cascade from being initiated by I3 agonists.

Furthermore, this compound has been shown to block ATP-sensitive potassium (KATP) channels with an IC50 of 31.9 µM. The closure of KATP channels is a critical step in glucose-stimulated insulin secretion.

Signaling Pathway of Imidazoline I3 Receptor and Inhibition by this compound

Caption: Signaling cascade of the imidazoline I3 receptor in pancreatic β-cells and points of inhibition by this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound's biological activity.

| Parameter | Value | Cell/System | Comments | Reference |

| IC50 | 31.9 µM | Pancreatic β-cells | Inhibition of ATP-sensitive potassium (KATP) channels. | N/A |

| Antagonistic Effect | Dose-dependent inhibition | MIN-6 Cells | This compound dose-dependently blocked allantoin-induced insulin secretion. | |

| Antagonistic Effect | Dose-dependent inhibition | Wistar Rats | This compound dose-dependently blocked allantoin-induced insulin secretion. | |

| Antagonistic Effect | Dose-dependent inhibition | Diabetic Rats | This compound dose-dependently inhibited morin-induced hypoglycemia and increase in insulin secretion. | |

| Antagonistic Effect | Dose-dependent inhibition | Isolated Pancreatic Islets | This compound dose-dependently inhibited morin-enhanced insulin secretion. | |

| Antagonistic Effect | Dose-dependent attenuation | HIT-T15 Pancreatic β-cells | This compound dose-dependently attenuated canavanine-induced insulin secretion. | |

| Antagonistic Effect | Dose-dependent attenuation | Wistar Rats | This compound (4 or 8 mg/kg, i.v.) dose-dependently attenuated the increase in plasma insulin induced by canavanine. | |

| Antagonistic Effect | Suppression of effect | Rat β-cells | The protective effects of agmatine against STZ-induced apoptosis were suppressed by this compound. |

Experimental Protocols

Synthesis of 2-(2-ethyl-2,3-dihydro-2-benzofuranyl)-2-imidazole

A specific, detailed synthesis protocol for this compound is not publicly available. However, the synthesis would likely involve the formation of the 2-substituted dihydrobenzofuran ring followed by the construction of the imidazole ring, or vice versa. General synthetic strategies for imidazole and benzofuran derivatives are well-documented in organic chemistry literature.

In Vitro Insulin Secretion Assay

This assay is used to determine the effect of this compound on insulin secretion from pancreatic β-cell lines (e.g., MIN-6, HIT-T15) or isolated pancreatic islets.

General Procedure:

-

Cell/Islet Culture: Pancreatic β-cells are cultured under standard conditions, or islets are isolated from animal models.

-

Pre-incubation: Cells or islets are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) to establish a basal level of insulin secretion.

-

Incubation with Test Compounds: The cells or islets are then incubated with various concentrations of an I3 receptor agonist (e.g., allantoin, morin) in the presence or absence of different concentrations of this compound in a high-glucose buffer (e.g., 16.7 mM glucose) to stimulate insulin secretion.

-

Sample Collection: After the incubation period, the supernatant is collected.

-

Insulin Measurement: The concentration of insulin in the supernatant is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).

-

Data Analysis: The amount of secreted insulin is normalized to the total protein or DNA content of the cells/islets. The inhibitory effect of this compound is then calculated.

Intracellular Calcium ([Ca²⁺]i) Measurement

This assay measures changes in the concentration of free calcium within the cytoplasm of pancreatic β-cells in response to I3 receptor agonists and the inhibitory effect of this compound.

General Procedure:

-

Cell Loading: Pancreatic β-cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Baseline Measurement: The basal fluorescence of the cells is measured using a fluorescence microscope or a plate reader.

-

Stimulation: An I3 receptor agonist is added to the cells, and the change in fluorescence, which corresponds to an increase in intracellular calcium, is recorded over time.

-

Inhibition: In separate experiments, cells are pre-incubated with this compound before the addition of the I3 receptor agonist to determine if this compound can block the agonist-induced calcium increase.

-

Data Analysis: The fluorescence intensity is converted to calcium concentration, and the response curves are analyzed to determine the effect of this compound.

Experimental Workflow for Characterizing this compound's Antagonistic Activity

Caption: A generalized experimental workflow for characterizing the in vitro and in vivo antagonistic effects of this compound.

Conclusion

This compound is a well-established and specific antagonist of the imidazoline I3 receptor in pancreatic β-cells. Its ability to block I3 receptor-mediated signaling, which involves the PLC pathway and subsequent changes in intracellular calcium, makes it an essential pharmacological agent for investigating the role of this receptor in insulin secretion and glucose homeostasis. While more detailed information on its synthesis and comprehensive quantitative data would be beneficial, the existing body of research clearly demonstrates its utility for researchers in the fields of endocrinology, pharmacology, and drug development. Further studies are warranted to fully elucidate the therapeutic potential of targeting the imidazoline I3 receptor, with this compound serving as a key tool in these endeavors.

References

- 1. Activation of imidazoline-I3 receptors ameliorates pancreatic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Canavanine induces insulin release via activation of imidazoline I3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of morin as an agonist of imidazoline I-3 receptor for insulin secretion in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Pancreatic β-Cell Response: Methodologies and Core Signaling Pathways

Disclaimer: Initial searches for the compound "KU14R" did not yield specific results in the context of pancreatic β-cell research. The following technical guide provides a comprehensive overview of the core mechanisms of pancreatic β-cell response to stimulation, utilizing glucose as the primary example. This framework is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, outlining the key signaling pathways, experimental protocols, and data presentation standards applicable to the study of novel compounds impacting β-cell function.

Pancreatic β-cells are central to glucose homeostasis, and understanding their response to various stimuli is critical for the development of therapeutics for metabolic diseases like diabetes mellitus.[1] Dysfunction or loss of β-cells leads to impaired insulin secretion and the subsequent pathologies associated with diabetes.[1] This guide details the primary signaling cascade initiated by glucose and provides standard methodologies for investigating β-cell function in a research setting.

Quantitative Data on Glucose-Stimulated Insulin Secretion (GSIS)

The following tables summarize typical quantitative data obtained from in vitro experiments on rodent and human pancreatic islets, illustrating the dose-dependent effect of glucose on key parameters of β-cell function.

Table 1: Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets

| Glucose Concentration (mM) | Insulin Secretion (ng/islet/hour) - Rodent | Insulin Secretion (ng/islet/hour) - Human | Fold Change (vs. Basal) - Rodent | Fold Change (vs. Basal) - Human |

| 2.8 (Basal) | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.0 | 1.0 |

| 8.3 | 2.5 ± 0.4 | 3.5 ± 0.6 | 5.0 | 4.4 |

| 11.1 | 4.8 ± 0.7 | 6.2 ± 1.1 | 9.6 | 7.8 |

| 16.7 (High) | 7.5 ± 1.2 | 9.5 ± 1.5 | 15.0 | 11.9 |

Data are representative and may vary based on experimental conditions and donor characteristics.

Table 2: Key Intracellular Responses to Glucose Stimulation in β-Cells

| Parameter | Basal Glucose (2.8 mM) | High Glucose (16.7 mM) |

| ATP/ADP Ratio | 2-3 | 5-10 |

| Membrane Potential (mV) | -70 mV | -40 to -50 mV |

| Intracellular Ca²⁺ (nM) | ~100 nM | 500 - 1000 nM |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standard protocols for key assays used to assess pancreatic β-cell function.

Isolation of Pancreatic Islets

-

Objective: To isolate viable pancreatic islets from rodent pancreas for in vitro studies.

-

Method:

-

Perfuse the pancreas of a mouse or rat through the common bile duct with a collagenase solution (e.g., 0.8 mg/mL Collagenase P in HBSS).[2]

-

Excise the distended pancreas and incubate it at 37°C for 15-20 minutes to allow for enzymatic digestion of the exocrine tissue.[2]

-

Mechanically disrupt the digested tissue by gentle shaking.

-

Wash the digest with HBSS and filter through a 70 µm cell strainer to remove undigested tissue.[2]

-

Purify the islets from the remaining acinar cells using a density gradient (e.g., Ficoll or Histopaque).

-

Handpick the purified islets under a stereomicroscope for subsequent culture or experimentation.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Objective: To quantify insulin secretion from isolated islets or β-cell lines in response to varying glucose concentrations.

-

Method:

-

Culture isolated islets or β-cells (e.g., MIN6, INS-1E) in standard culture medium (e.g., RPMI-1640 supplemented with 10% FBS) for 24-48 hours.

-

Pre-incubate the cells in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal state.

-

Replace the pre-incubation buffer with KRB buffer containing basal (2.8 mM) or stimulating concentrations of glucose (e.g., 16.7 mM).

-

Incubate for a defined period (typically 1-2 hours) at 37°C.

-

Collect the supernatant, which contains the secreted insulin.

-

Lyse the cells to determine total insulin content.

-

Quantify insulin concentrations in the supernatant and cell lysate using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Normalize secreted insulin to the total insulin content or total protein content.

-

Measurement of Intracellular Calcium ([Ca²⁺]i)

-

Objective: To measure changes in cytosolic free calcium concentration in response to stimuli.

-

Method:

-

Load cultured β-cells or dispersed islet cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Mount the cells on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a camera and appropriate filter sets.

-

Perfuse the cells with a buffer containing basal glucose, followed by a stimulating concentration of glucose.

-

Record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) are used, and the ratio of the emitted fluorescence is calculated to determine the [Ca²⁺]i.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for clarity and understanding. The following diagrams, rendered using Graphviz (DOT language), illustrate the core signaling pathway for glucose-stimulated insulin secretion and a typical experimental workflow.

Caption: Glucose-Stimulated Insulin Secretion (GSIS) Signaling Pathway.

Caption: Experimental Workflow for a GSIS Assay.

References

An In-depth Technical Guide on the Effects of Novel Modulators on ATP-Sensitive Potassium (KATP) Channels

Disclaimer: As of November 2025, there is no publicly available scientific literature or data specifically identifying a compound designated "KU14R" and its effects on ATP-sensitive potassium (KATP) channels. This document serves as a comprehensive template and guide for researchers, scientists, and drug development professionals on how to structure and present data for a novel KATP channel modulator. The information, tables, protocols, and diagrams provided herein are based on established knowledge of well-characterized KATP channel modulators and should be adapted with actual experimental data for any new chemical entity. For the purpose of this guide, the hypothetical novel modulator will be referred to as "Compound X."

Introduction to ATP-Sensitive Potassium (KATP) Channels

ATP-sensitive potassium (KATP) channels are unique hetero-octameric ion channels that couple the metabolic state of a cell to its electrical excitability.[1][2] They are found in various tissues, including pancreatic β-cells, cardiomyocytes, skeletal muscle, and neurons.[1][3] Structurally, KATP channels are composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[2] The specific combination of Kir6.x and SURx subunits determines the channel's physiological and pharmacological properties in different tissues. For example, pancreatic β-cell KATP channels are typically composed of Kir6.2 and SUR1 subunits, while those in vascular smooth muscle are predominantly Kir6.1/SUR2B.

The primary function of KATP channels is to respond to changes in the intracellular concentrations of adenine nucleotides. Intracellular ATP binds to the Kir6.x subunit, leading to channel closure, while Mg-ADP interacts with the SURx subunit to promote channel opening. This mechanism allows KATP channels to act as metabolic sensors.

In pancreatic β-cells, a high glucose level leads to increased intracellular ATP, which closes KATP channels. This, in turn, causes depolarization of the cell membrane, opening of voltage-gated calcium channels, and subsequent insulin secretion. Consequently, KATP channels are a critical target for drugs aimed at modulating insulin secretion. KATP channel openers, like diazoxide, and blockers, like sulfonylureas (e.g., glibenclamide), have been developed for therapeutic purposes.

This guide provides a framework for the preclinical evaluation of a novel KATP channel modulator, "Compound X."

"Compound X": A Novel KATP Channel Modulator

This section would typically introduce the novel compound, its chemical structure, and its hypothesized mechanism of action on KATP channels. For "Compound X," we will hypothesize that it is a selective inhibitor of the pancreatic Kir6.2/SUR1 KATP channel subtype.

Mechanism of Action

"Compound X" is hypothesized to be a potent and selective inhibitor of the Kir6.2/SUR1 KATP channel. It is proposed to bind to the SUR1 subunit, inducing a conformational change that promotes channel closure, independent of intracellular ATP levels. This action is expected to lead to membrane depolarization and stimulate insulin secretion from pancreatic β-cells.

Signaling Pathway of "Compound X" in Pancreatic β-Cells

The following diagram illustrates the proposed signaling pathway for "Compound X" in pancreatic β-cells.

Caption: Proposed mechanism of "Compound X" on pancreatic β-cell insulin secretion.

Quantitative Data Presentation

This section summarizes the quantitative data for "Compound X" in comparison to known KATP channel modulators.

Table 1: In Vitro Potency and Selectivity of "Compound X"

| Compound | Target KATP Subtype | Assay Type | EC₅₀ / IC₅₀ (nM) | Selectivity vs. Kir6.1/SUR2B | Reference |

| "Compound X" | Kir6.2/SUR1 (Inhibitor) | Thallium Flux | [Insert Value] | [Insert Fold-Selectivity] | [Internal Report #] |

| Glibenclamide | Kir6.2/SUR1 (Inhibitor) | Thallium Flux | 10 | 1x | |

| Diazoxide | Kir6.2/SUR1 (Opener) | Thallium Flux | 15,000 | N/A | |

| Pinacidil | Kir6.1/SUR2B (Opener) | Thallium Flux | 11,000 | >10x for SUR2B |

Table 2: Electrophysiological Effects of "Compound X" on Kir6.2/SUR1 Channels

| Compound | Concentration (µM) | Patch Clamp Mode | Effect on Channel Open Probability (Po) | Change in Whole-Cell Current (%) | Reference |

| "Compound X" | [Insert Value] | Inside-Out | [Insert Value] | [Insert Value] | [Internal Report #] |

| ATP | 100 | Inside-Out | Decrease | -90% | |

| Glibenclamide | 1 | Inside-Out | Decrease | -95% |

Table 3: In Vivo Efficacy of "Compound X" in a Rodent Model of Type 2 Diabetes

| Treatment Group | Dose (mg/kg) | Route of Administration | Change in Blood Glucose (%) | Change in Plasma Insulin (%) | Reference |

| Vehicle Control | N/A | Oral | 0 | 0 | [Internal Report #] |

| "Compound X" | [Insert Value] | Oral | [Insert Value] | [Insert Value] | [Internal Report #] |

| Glibenclamide | 5 | Oral | -40% | +150% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Transfection

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator. For expression of KATP channels, cells are transiently transfected with cDNAs encoding human Kir6.2 and SUR1 subunits using a suitable transfection reagent according to the manufacturer's protocol. Stably expressing cell lines can also be generated.

Thallium Flux Assay

This high-throughput screening assay is used to measure KATP channel activity.

Caption: A typical workflow for a thallium flux assay.

Protocol:

-

Seed HEK293 cells expressing the desired KATP channel subtype in black-walled, clear-bottom 96-well plates.

-

After 24-48 hours, load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at 37°C.

-

Remove the dye-loading solution and add assay buffer.

-

Add "Compound X" or control compounds at various concentrations and incubate for the desired time.

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add a thallium-containing stimulus buffer to initiate ion flux through open KATP channels.

-

Immediately begin recording the fluorescence intensity over time.

-

Calculate the initial rate of thallium flux and plot against compound concentration to determine IC₅₀ or EC₅₀ values.

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology is used to directly measure the ion flow through KATP channels.

Protocol for Inside-Out Patch Clamp:

-

Prepare intracellular and extracellular solutions with appropriate ion concentrations.

-

Pull glass micropipettes to a resistance of 2-5 MΩ.

-

Establish a high-resistance (>1 GΩ) seal between the micropipette and the membrane of a cell expressing KATP channels.

-

Excise the patch of membrane by pulling the pipette away from the cell, resulting in the "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

-

Apply voltage ramps or steps to the patch and record the resulting single-channel currents.

-

Perfuse the bath with solutions containing ATP, "Compound X," or other modulators to observe their direct effects on channel activity.

-

Analyze the data to determine changes in channel open probability (Po), single-channel conductance, and open/closed times.

Caption: Logical flow of an inside-out patch-clamp experiment.

In Vivo Studies in Animal Models

To assess the therapeutic potential of "Compound X," in vivo studies in relevant animal models are crucial.

Protocol for Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model:

-

Acclimate diabetic rodents (e.g., db/db mice) to handling.

-

Fast the animals overnight (approximately 16 hours) with free access to water.

-

Administer "Compound X," vehicle control, or a positive control (e.g., glibenclamide) via oral gavage.

-

After a set pre-treatment time (e.g., 30-60 minutes), administer a glucose bolus (e.g., 2 g/kg) orally.

-

Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

Measure blood glucose levels using a glucometer and plasma insulin levels using an ELISA kit.

-

Analyze the data to determine the effect of "Compound X" on glucose tolerance and insulin secretion.

Conclusion and Future Directions

This section would summarize the key findings for "Compound X" and outline the next steps in its preclinical and potential clinical development. The data presented in this guide for "Compound X" would, if validated, suggest that it is a promising candidate for the treatment of type 2 diabetes due to its potent and selective inhibition of pancreatic KATP channels.

Future studies would focus on:

-

Detailed pharmacokinetic and pharmacodynamic profiling.

-

Toxicology and safety pharmacology studies.

-

Evaluation in other relevant animal models.

-

Optimization of the chemical scaffold to improve potency, selectivity, and drug-like properties.

By following a structured approach to data collection and presentation as outlined in this guide, researchers can effectively evaluate and communicate the therapeutic potential of novel KATP channel modulators.

References

- 1. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The shifting landscape of KATP channelopathies and the need for ‘sharper’ therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATP-sensitive Potassium Channel Subunits in Neuroinflammation: Novel Drug Targets in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Imidazoline Binding Sites and the Affinity of KU14R

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of imidazoline binding sites, their classification, associated signaling pathways, and a detailed examination of the binding affinity of the compound KU14R. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction to Imidazoline Binding Sites

Imidazoline receptors are a class of non-adrenergic binding sites that recognize compounds with an imidazoline moiety.[1] These sites are distinct from adrenergic receptors, although some ligands exhibit affinity for both.[2] Imidazoline binding sites are broadly classified into three main subtypes: I1, I2, and I3, each with unique tissue distribution, physiological functions, and pharmacological profiles.[2]

I1 Imidazoline Receptors: The I1 receptor is primarily involved in the central regulation of blood pressure.[2] Located on the plasma membrane, it is believed to be a G protein-coupled receptor.[2] Activation of I1 receptors in the rostral ventrolateral medulla of the brainstem leads to a reduction in sympathetic outflow, resulting in a hypotensive effect. The signaling pathway associated with I1 receptors is thought to involve the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).

I2 Imidazoline Binding Sites: I2 binding sites are widely distributed throughout the body and are notably found on the outer mitochondrial membrane. These sites are associated with monoamine oxidase (MAO) A and B and are implicated in various neurological conditions, including pain modulation and neuroprotection. Unlike I1 receptors, I2 sites are not coupled to G proteins.

I3 Imidazoline Binding Sites: The I3 binding site is primarily located in pancreatic β-cells and is involved in the regulation of insulin secretion. It is thought to be associated with ATP-sensitive K+ (KATP) channels, and its activation can modulate glucose homeostasis.

This compound and its Affinity for Imidazoline Binding Sites

This compound, chemically known as 2-(2-ethyl-2,3-dihydrobenzo[b]furan-2-yl)-1H-imidazole, has been identified as a putative antagonist of the I3 imidazoline receptor. It has been utilized in research to investigate the role of I3 receptors in insulin secretion and glucose metabolism.

Data Presentation: Binding Affinities of Imidazoline Ligands

| Ligand | I1 Affinity (Ki, nM) | I2 Affinity (Ki, nM) | I3 Affinity (pIC50) | Primary Function |

| Clonidine | ~3-10 | ~30-100 | - | I1 Agonist, α2-Adrenergic Agonist |

| Idazoxan | ~5-20 | ~2-10 | - | I1/I2 Antagonist, α2-Adrenergic Antagonist |

| Moxonidine | ~3-5 | >1000 | - | Selective I1 Agonist |

| Rilmenidine | ~2-10 | >1000 | - | Selective I1 Agonist |

| 2-BFI | >1000 | ~1-5 | - | Selective I2 Ligand |

| BU224 | >1000 | ~2 | - | Selective I2 Ligand |

| Efaroxan | ~50 | ~100 | ~6.0 | I1 Antagonist, α2-Adrenergic Antagonist, I3 Ligand |

| This compound | Not Available | Not Available | Putative Antagonist | Putative I3 Antagonist |

Note: Affinity values are approximate and can vary depending on the experimental conditions, tissue source, and radioligand used. pIC50 is the negative logarithm of the IC50 value.

Experimental Protocols

The determination of binding affinities for compounds like this compound at imidazoline receptors is typically achieved through radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.

Radioligand Displacement Assay Protocol

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for a specific imidazoline receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.

Materials:

-

Tissue Preparation: Homogenates of tissues known to express the target imidazoline receptor subtype (e.g., brainstem for I1, kidney or liver for I2, pancreatic islets for I3).

-

Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]clonidine for I1, [3H]idazoxan for I2).

-

Test Compound: The unlabeled compound to be tested (e.g., this compound) at various concentrations.

-

Non-specific Binding Control: A high concentration of a known ligand to determine non-specific binding.

-

Assay Buffer: Appropriate buffer to maintain pH and ionic strength.

-

Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation:

-

Homogenize the chosen tissue in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a series of tubes, add a constant amount of the membrane preparation.

-

Add a fixed concentration of the radioligand to each tube.

-

Add increasing concentrations of the test compound to the tubes.

-

For determining non-specific binding, add a high concentration of an appropriate unlabeled ligand to a separate set of tubes.

-

For determining total binding, add only the radioligand and membrane preparation.

-

-

Incubation:

-

Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to the Selectivity of KU14R for I3 Imidazoline Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Imidazoline Receptors

Imidazoline receptors are a family of non-adrenergic binding sites that are implicated in a variety of physiological processes. They are broadly classified into three main subtypes[1]:

-

I1 Receptors: Primarily located in the brainstem, these receptors are involved in the central regulation of blood pressure.

-

I2 Receptors: These receptors are found in various tissues, including the brain, liver, and kidney, and are associated with monoamine oxidase. They are being investigated for their potential roles in pain modulation and neuroprotection.

-

I3 Receptors: Predominantly located on pancreatic β-cells, I3 receptors are directly involved in the regulation of insulin secretion[1].

The development of subtype-selective ligands is crucial for elucidating the precise physiological roles of each receptor subtype and for the development of targeted therapeutics.

KU14R: An I3 Imidazoline Receptor Antagonist

This compound, chemically known as 2-(2-ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole, is recognized in the scientific community as a specific antagonist of the I3 imidazoline receptor[2]. It is frequently used in preclinical studies to probe the function of the I3 receptor, particularly in the context of glucose homeostasis and insulin secretion.

Mechanism of Action

Studies have demonstrated that this compound can block the effects of I3 receptor agonists, such as agmatine and morin, on insulin secretion from pancreatic β-cells[3]. The I3 receptor is understood to be coupled to the Phospholipase C (PLC) signaling pathway. Activation of this pathway by an agonist leads to a cascade of intracellular events culminating in the release of insulin. This compound is believed to exert its antagonistic effect by binding to the I3 receptor and preventing this agonist-induced signaling cascade.

Known Selectivity and Off-Target Effects

While this compound is considered a valuable tool for studying I3 receptors, its complete selectivity profile is not well-documented in the literature with quantitative binding data. One study has reported that at high concentrations (10⁻⁴ M), this compound exhibits weak antagonist activity at α2-adrenoceptors[2]. This suggests that at higher doses, off-target effects may need to be considered when interpreting experimental results. There is a lack of publicly available data directly comparing the binding affinity of this compound for I1, I2, and I3 receptors.

Quantitative Data on this compound Selectivity

A thorough review of the existing scientific literature did not yield specific quantitative data (e.g., Ki or IC50 values) for this compound's binding affinity at the I1, I2, and I3 imidazoline receptor subtypes. Such data is essential for a complete understanding of its selectivity profile. The table below is structured to accommodate this data once it becomes available through future research.

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Species | Assay Type | Reference |

| I3 Imidazoline | This compound | Data Not Available | - | - | - |

| I1 Imidazoline | This compound | Data Not Available | - | - | - |

| I2 Imidazoline | This compound | Data Not Available | - | - | - |

| α2-Adrenoceptor | This compound | Weak Antagonism at 10⁻⁴ M | Mouse | Functional Assay |

Experimental Protocols for Characterizing this compound Selectivity

To definitively determine the selectivity profile of this compound, a series of radioligand binding and functional assays are required. The following are detailed, generalized protocols for how such experiments would be conducted.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the I1, I2, and I3 imidazoline receptors by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the Ki of this compound for I1, I2, and I3 imidazoline receptors.

Materials:

-

Cell membranes or tissue homogenates expressing the target imidazoline receptor subtype (I1, I2, or I3).

-

A suitable radioligand for each receptor subtype (e.g., [³H]-clonidine for I1, [³H]-idazoxan for I2, and a specific I3 radioligand if available).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Protocol:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express the target imidazoline receptor subtype.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.

-

Competition: Add increasing concentrations of this compound to the wells. Include wells with no this compound (total binding) and wells with a high concentration of a known non-radioactive ligand for the receptor to determine non-specific binding.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: I3 Receptor-Mediated Insulin Secretion

This assay assesses the ability of this compound to antagonize the functional response of I3 receptor activation, which is an increase in insulin secretion.

Objective: To determine the functional antagonist potency of this compound at the I3 receptor.

Materials:

-

Pancreatic islet cells (e.g., isolated rat or human islets) or an insulin-secreting cell line (e.g., INS-1 or MIN6).

-

Culture medium.

-

An I3 receptor agonist (e.g., agmatine).

-

This compound.

-

Krebs-Ringer bicarbonate (KRB) buffer with varying glucose concentrations.

-

Insulin ELISA kit.

Protocol:

-

Cell Culture: Culture pancreatic islets or insulin-secreting cells under appropriate conditions.

-

Pre-incubation: Pre-incubate the cells in low-glucose KRB buffer for a set period to establish a basal insulin secretion rate.

-

Treatment: Incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add a fixed concentration of the I3 agonist (e.g., agmatine) in the presence of a stimulatory glucose concentration. Include control groups with no agonist and no this compound.

-

Sample Collection: After the stimulation period, collect the supernatant containing the secreted insulin.

-

Insulin Quantification: Measure the concentration of insulin in the supernatant using an ELISA kit.

-

Data Analysis: Plot the amount of insulin secreted against the log concentration of this compound. Determine the IC50 value for the inhibition of agonist-stimulated insulin secretion.

I3 Imidazoline Receptor Signaling Pathway

The I3 imidazoline receptor is a key regulator of insulin secretion in pancreatic β-cells. Its activation initiates a signaling cascade that results in the exocytosis of insulin-containing granules. This compound acts by blocking the initial step in this pathway.

Conclusion

This compound is an important pharmacological tool for investigating the role of the I3 imidazoline receptor in cellular physiology, particularly in the regulation of insulin secretion. While it is widely regarded as a specific I3 antagonist, the lack of publicly available quantitative binding and selectivity data represents a significant knowledge gap. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound's selectivity profile. A thorough understanding of its affinity for all imidazoline receptor subtypes and potential off-target interactions is essential for the accurate interpretation of experimental data and for its potential development in therapeutic applications. Further research is warranted to fully elucidate the pharmacological properties of this compound.

References

- 1. What are imidazoline receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Pharmacophore development and SAR studies of imidazoline receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of morin as an agonist of imidazoline I-3 receptor for insulin secretion in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

General Methodologies for In-Vitro Biological Activity Assessment

An in-depth analysis of publicly available scientific literature and databases reveals no specific in-vitro studies for a compound designated as "KU14R." This suggests that "this compound" may be a novel, proprietary, or as-yet-unpublished molecule. The absence of specific data precludes the creation of a detailed technical guide on its biological activity as requested.

To provide a framework for the requested guide, this document will instead focus on the common in-vitro methodologies, signaling pathways, and data presentation formats frequently employed in the preclinical evaluation of novel therapeutic compounds. This will serve as a template that can be populated with specific data once information on this compound becomes available.

The in-vitro evaluation of a novel compound typically begins with a series of assays to determine its cytotoxic or cytostatic effects and to elucidate its mechanism of action.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to understanding the dose-dependent effects of a new compound on cell survival and proliferation.

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assays

To determine if cytotoxicity is mediated by programmed cell death, various apoptosis assays can be employed.

Experimental Protocol: Western Blot for Caspase-3 Cleavage

Western blotting can detect the cleavage of key apoptotic proteins like caspase-3.

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for cleaved caspase-3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate. An increase in the cleaved caspase-3 band indicates apoptosis induction.

Signaling Pathway Analysis

Understanding how a compound exerts its effects often involves investigating its impact on specific cellular signaling pathways. Common pathways implicated in cell survival, proliferation, and inflammation include NF-κB, MAPK/ERK, and NRF2/KEAP1.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses and cell survival.[1]

Caption: Simplified NF-κB signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a key regulator of cell proliferation, differentiation, and survival.[2][3]

Caption: The MAPK/ERK signaling cascade.

Quantitative Data Summary

Once experimental data for this compound is generated, it should be presented in a clear and organized manner.

Table 1: In-Vitro Cytotoxicity of this compound

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| e.g., A549 | MTT | 24 | Data |

| 48 | Data | ||

| 72 | Data | ||

| e.g., MCF-7 | MTT | 24 | Data |

| 48 | Data | ||

| 72 | Data |

Table 2: Effect of this compound on Protein Expression

| Protein | Cell Line | Treatment | Fold Change vs. Control |

| e.g., Cleaved Caspase-3 | A549 | This compound (IC50) | Data |

| e.g., p-ERK | A549 | This compound (IC50) | Data |

| e.g., NF-κB p65 (nuclear) | A549 | This compound (IC50) | Data |

Experimental Workflow Visualization

A visual representation of the experimental process can aid in understanding the overall research strategy.

Caption: General workflow for in-vitro evaluation.

This document provides a comprehensive template for a technical guide on the in-vitro biological activity of a novel compound. Once specific experimental data for this compound becomes available, it can be inserted into this framework to create the requested in-depth guide.

References

- 1. researchgate.net [researchgate.net]

- 2. C5aR antagonist inhibits occurrence and progression of complement C5a induced inflammatory response of microglial cells through activating p38MAPK and ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the ERK1/2-MAPK Signaling Pathway by Complement Serum in UV-POS-Pretreated ARPE-19 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of KU14R in Pancreatic Islet Perfusion

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the use of KU14R, a putative antagonist of the atypical imidazoline I3 receptor, in pancreatic islet perfusion studies. This compound, with the CAS number 189224-48-4, has been identified as a tool compound for investigating the role of the I3 receptor in the regulation of insulin secretion from pancreatic β-cells.[1][] Notably, this compound selectively blocks the insulin secretory response induced by imidazolines such as efaroxan, both in vitro and in vivo.[1][] These application notes are designed to guide researchers in setting up and executing robust and reproducible experiments to characterize the effects of this compound on pancreatic islet function.

The pancreatic islet perfusion system is a dynamic in vitro method that allows for the precise temporal resolution of insulin secretion in response to various secretagogues and inhibitors. This technique is invaluable for understanding the kinetics of insulin release and the mechanisms by which compounds like this compound modulate β-cell function.

Mechanism of Action: this compound and the Imidazoline I3 Receptor

This compound is classified as an antagonist of the atypical imidazoline binding site, which is considered a putative I3 receptor.[1] In pancreatic β-cells, the activation of these receptors by agonists, such as efaroxan, can influence insulin secretion. The precise signaling pathway of the I3 receptor is still under investigation, but it is distinct from the classical α2-adrenergic and I1/I2 imidazoline receptor pathways. By blocking this receptor, this compound allows for the specific investigation of the I3 receptor-mediated signaling cascade in insulin secretion.

Below is a diagram illustrating the proposed mechanism of action for this compound in the context of pancreatic β-cell signaling.

Caption: Proposed signaling pathway of this compound in pancreatic β-cells.

Experimental Protocols

Murine Pancreatic Islet Isolation

This protocol outlines the standard procedure for isolating pancreatic islets from mice using collagenase digestion.

Materials:

-

Collagenase P solution (ice-cold)

-

Hank's Balanced Salt Solution (HBSS) (ice-cold)

-

RPMI 1640 medium (37°C) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Ficoll-Paque or similar density gradient medium

-

Surgical instruments (scissors, forceps)

-

Syringes and needles

-

50 mL conical tubes

-

Petri dishes

-

Dissecting microscope

Procedure:

-

Euthanize the mouse using an approved protocol.

-

Expose the pancreas by making an abdominal incision.

-

Inject ice-cold collagenase P solution into the pancreas via the common bile duct until the pancreas is fully distended.

-

Carefully dissect the inflated pancreas and transfer it to a 50 mL tube containing ice-cold collagenase solution.

-

Incubate the tube in a 37°C water bath with shaking for 12-17 minutes to digest the pancreatic tissue.

-

Stop the digestion by adding cold HBSS and wash the digested tissue by centrifugation and resuspension in fresh HBSS. Repeat this wash step three times.

-

Purify the islets from the exocrine tissue using a density gradient centrifugation method with Ficoll-Paque.

-

Collect the islet layer from the gradient interface and wash with HBSS.

-

Handpick the islets under a dissecting microscope to ensure high purity.

-

Culture the isolated islets in RPMI 1640 medium at 37°C and 5% CO2 overnight to allow for recovery before the perfusion assay.

Pancreatic Islet Perfusion Assay

This protocol details the dynamic assessment of insulin secretion from isolated islets in response to this compound and other stimuli.

Equipment and Reagents:

-

Perifusion system with multiple channels

-

Peristaltic pump

-

Fraction collector

-

Water bath set to 37°C

-

Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% Bovine Serum Albumin (BSA)

-

Glucose solutions in KRBH (e.g., 2.8 mM for low glucose, 16.7 mM for high glucose)

-

Efaroxan stock solution (dissolved in an appropriate vehicle, e.g., DMSO or water)

-

This compound stock solution (dissolved in the same vehicle as efaroxan)

-

Potassium chloride (KCl) solution (e.g., 30 mM in KRBH with high glucose)

-

Insulin ELISA kit

Perifusion Procedure:

-

System Preparation: Prime the perifusion system with KRBH buffer to ensure all tubing is filled and free of air bubbles. Ensure the water bath and islet chambers are maintained at 37°C.

-

Islet Loading: Carefully load a batch of 100-200 size-matched islets into each perifusion chamber.

-

Equilibration Phase: Perifuse the islets with basal KRBH buffer containing low glucose (e.g., 2.8 mM) for 30-60 minutes to allow them to stabilize and establish a basal insulin secretion rate.

-

Stimulation Phases: Collect fractions at regular intervals (e.g., every 1-3 minutes) into a 96-well plate using a fraction collector. A sample stimulation sequence to test the antagonistic effect of this compound is provided in the table below. The concentrations of this compound and efaroxan should be determined based on dose-response experiments.

-

Sample Analysis: After the perifusion is complete, store the collected fractions at -20°C until insulin concentration is measured using a commercially available insulin ELISA kit.

Experimental Workflow Diagram

Caption: A typical experimental workflow for islet perfusion studies.

Data Presentation

Quantitative data from islet perfusion experiments should be summarized in tables for clear comparison of the effects of different treatments. Below are example tables for presenting results from a study investigating this compound.

Table 1: Sample Perifusion Protocol Timeline

| Time (minutes) | Perifusion Solution | Purpose |

| 0 - 10 | 2.8 mM Glucose | Establish Basal Secretion |

| 10 - 20 | 16.7 mM Glucose | First Phase GSIS |

| 20 - 30 | 2.8 mM Glucose | Return to Basal |

| 30 - 40 | 2.8 mM Glucose + this compound (e.g., 10 µM) | Test effect of this compound at low glucose |

| 40 - 50 | 2.8 mM Glucose + this compound + Efaroxan (e.g., 10 µM) | Test antagonism at low glucose |

| 50 - 60 | 16.7 mM Glucose + this compound | Test effect of this compound on GSIS |

| 60 - 70 | 16.7 mM Glucose + this compound + Efaroxan | Test antagonism during GSIS |

| 70 - 80 | 16.7 mM Glucose + 30 mM KCl | Depolarization Control (Viability) |

| 80 - 90 | 2.8 mM Glucose | Washout |

Table 2: Summary of Insulin Secretion Data (Example)

| Treatment Group | Basal Insulin (ng/mL) | First Phase GSIS (Peak ng/mL) | Second Phase GSIS (AUC) | Efaroxan-Stimulated Secretion (Fold Change) | This compound + Efaroxan Secretion (Fold Change) |

| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | N/A | Mean ± SEM |

| Efaroxan | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | N/A |

| This compound + Efaroxan | Mean ± SEM | Mean ± SEM | Mean ± SEM | N/A | Mean ± SEM |

GSIS: Glucose-Stimulated Insulin Secretion; AUC: Area Under the Curve; SEM: Standard Error of the Mean.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for utilizing this compound in pancreatic islet perfusion experiments. By employing these methods, researchers can effectively investigate the role of the imidazoline I3 receptor in insulin secretion and further elucidate the complex regulatory mechanisms of pancreatic β-cell function. As with any experimental system, optimization of specific parameters, such as compound concentrations and timing of stimuli, may be necessary to achieve the desired results.

References

Application Notes and Protocols for In-Vivo Administration of ATM Kinase Inhibitors in Mouse Models

Disclaimer: Information regarding a specific compound designated "KU14R" is not available in the public domain. The following application notes and protocols are based on data from closely related and well-characterized Ataxia Telangiectasia Mutated (ATM) kinase inhibitors from the same developmental series, such as KU-55933, KU-60019, and KU59403. Researchers should adapt these protocols based on the specific properties of their compound of interest.

Introduction

Ataxia Telangiectasia Mutated (ATM) kinase is a primary sensor and transducer of DNA double-strand breaks (DSBs), activating a complex signaling network to initiate cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM has emerged as a promising anti-cancer strategy, as it can sensitize tumor cells to DNA-damaging agents like chemotherapy and radiation. This document provides detailed protocols for the in-vivo administration and dosing of ATM inhibitors in mouse models, a critical step in the preclinical evaluation of these targeted agents. The protocols and data presented are compiled from studies on well-documented ATM inhibitors from the "KU" series.

Data Presentation: In-Vivo Dosing Regimens of Representative ATM Inhibitors

The following table summarizes the dosing, administration routes, and experimental models for ATM inhibitors closely related to the "KU" series. This data can serve as a starting point for designing in-vivo studies with novel ATM inhibitors.

| Compound | Dose | Administration Route | Mouse Model | Treatment Schedule & Notes | Reference |

| KU59403 | 25 mg/kg | Intravenous (i.v.) | Female Balb/C mice | For pharmacokinetic and tissue distribution studies. | [1] |

| Not specified | Not specified | CD-1 nude mice with SW620 or HCT116 human colon cancer xenografts | Used in combination with topoisomerase poisons to enhance anti-tumor activity. Doses were well-tolerated. | [2][3][4] | |

| KU-60019 | 250 µM (12.5 µl) | Convection-Enhanced Delivery (CED) | Immunodeficient mice with orthotopic gliomas | Administered at the tumor site followed by irradiation. | [5] |

| 0.5 mg/kg | Tail Vein Injection | C57BL/6J and Athymic-nude mice | Administered 3 hours before radiation in combination with Pharmacologic Ascorbate. | ||

| M3541 | 100 mg/kg | Oral (p.o.) | FaDu xenograft bearing mice | Administered 10 minutes before each radiotherapy fraction. | |

| M4076 | 10, 25, and 50 mg/kg | Oral (p.o.) | Mice with human colorectal xenografts (SW620) | Administered for four consecutive days following a single irinotecan application, in three weekly cycles. | |

| ATM Inhibitor-8 | 10 mg/kg | Intravenous (i.v.) | Balb/c mice | For pharmacokinetic studies. | |

| 20 or 40 mg/kg | Oral (p.o.) | SW620 mouse model | Administered once daily for 3 days every week, starting 24h after irinotecan dosing. |

Experimental Protocols

Formulation of ATM Inhibitors for In-Vivo Administration

The solubility of the specific ATM inhibitor will dictate the appropriate vehicle for formulation. It is crucial to perform solubility tests before preparing the formulation for animal studies.

a. Vehicle Selection:

-

For oral administration (p.o.), common vehicles include:

-

0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water.

-

10% (v/v) Dimethyl sulfoxide (DMSO), 90% (v/v) corn oil.

-

-

For intravenous administration (i.v.), formulations should be sterile and isotonic. Common vehicles include:

-

Saline (0.9% NaCl).

-

5% Dextrose in water (D5W).

-

Formulations may require solubilizing agents like PEG400 or cyclodextrins.

-

b. Preparation of Oral Suspension (Example with 0.5% HPMC):

-

Calculate the required amount of the ATM inhibitor based on the desired dose (mg/kg) and the number and average weight of the mice.

-

Accurately weigh the ATM inhibitor powder.

-

Prepare a 0.5% HPMC solution by dissolving HPMC in sterile water.

-

Create a paste by adding a small volume of the vehicle to the ATM inhibitor powder.

-

Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension.

-

Prepare the formulation fresh daily.

Animal Handling and Administration Routes

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

a. Subcutaneous (s.c.) Tumor Xenograft Model:

-

Culture human cancer cells (e.g., SW620, HCT116) to ~80% confluency.

-

Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells per 100 µL.

-

Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., CD-1 nude mice).

-

Monitor tumor growth regularly using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

b. Administration of the Investigational Agent:

-

Oral Gavage (p.o.):

-

Weigh each mouse to determine the precise volume of the drug formulation to be administered.

-

Gently restrain the mouse.

-

Use a proper-sized oral gavage needle attached to a syringe containing the calculated volume of the drug formulation.

-

Carefully insert the gavage needle into the esophagus and deliver the formulation into the stomach.

-

-

Intravenous Injection (i.v.):

-

Place the mouse in a restraining device to allow access to the lateral tail vein.

-

Warming the tail with a heat lamp or warm water can help dilate the vein.

-

Inject the calculated volume of the sterile drug formulation slowly into the tail vein using an appropriate gauge needle (e.g., 27-30G).

-

-

Intraperitoneal Injection (i.p.):

-

Gently restrain the mouse, exposing the abdomen.

-

Insert a needle (e.g., 25-27G) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the formulation.

-

Monitoring and Efficacy Assessment

-

Tumor Growth: Measure tumor volume and body weight 2-3 times per week.

-

Pharmacodynamic (PD) Analysis: To confirm target engagement, tumor and/or surrogate tissues can be collected at specific time points after drug administration to measure the inhibition of ATM signaling (e.g., by assessing the phosphorylation of downstream targets like CHK2 and p53 via Western blotting or immunohistochemistry).

-

Toxicity: Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or altered appearance. A body weight loss of more than 20% is often considered a humane endpoint.

-

Survival Studies: In orthotopic or metastatic models, overall survival can be a primary endpoint.

Visualizations

ATM Signaling Pathway in Response to DNA Damage

Caption: ATM signaling pathway in response to DNA double-strand breaks and its inhibition by this compound.